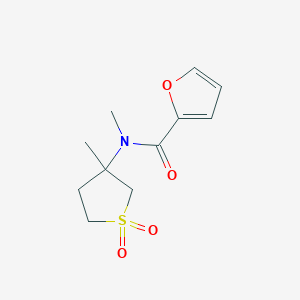
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, also known as Methylproamine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene is known to bind to certain proteins and enzymes in cells, which can alter their function and activity. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential tool for studying the function of these receptors.
Biochemical and Physiological Effects:
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and increase the release of certain neurotransmitters in the brain. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene in lab experiments is its unique properties, which allow researchers to study the function of certain proteins and enzymes in cells. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene. One area of interest is the development of more specific compounds that can target certain proteins and enzymes in cells. Additionally, researchers may continue to study the biochemical and physiological effects of N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene in order to better understand its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene involves multiple steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)amine to form the final product, N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene.
Aplicaciones Científicas De Investigación
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamidene has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have unique properties that make it useful for studying the function of certain proteins and enzymes in cells.
Propiedades
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(5-7-17(14,15)8-11)12(2)10(13)9-4-3-6-16-9/h3-4,6H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRDINNTDCXUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)


![Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2660550.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660551.png)
![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-2-fluorobenzenesulfonamide](/img/structure/B2660552.png)



![(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2660562.png)


![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2660567.png)
